Scopoline

Overview

Description

Synthesis Analysis

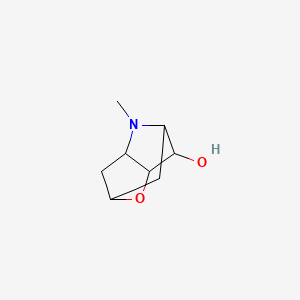

Scopoline was synthesized using 6,7-dehydrotropine as a key intermediate. Rhodium-catalyzed [4 + 3] cycloaddition chemistry and a modified Robinson–Schöpf reaction were each independently evaluated for their utility in constructing the tropane core .Molecular Structure Analysis

The molecular formula of Scopoline is C8H13NO2 . The InChI representation is InChI=1S/C8H13NO2/c1-9-5-2-4-3-6 (9)8 (11-4)7 (5)10/h4-8,10H,2-3H2,1H3 .Physical And Chemical Properties Analysis

Scopoline has a molecular weight of 155.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The exact mass is 155.094628657 g/mol and the monoisotopic mass is also 155.094628657 g/mol .Scientific Research Applications

- Scopolamine is a tropane alkaloid that is used as a pharmaceutical active substance in the treatment of postoperative nausea and vomiting, motion sickness, and gastrointestinal, renal, and biliary spasms .

- It acts as a competitive antagonist at muscarinic acetylcholine receptors and thereby exhibits a parasympatholytic effect .

- The global demand in scopolamine and its semisynthetic derivatives is increasing due to their various therapeutic applications .

- Scopolamine has been studied as a potential therapeutic option in the treatment of major depressive disorder .

- Randomized controlled trials have investigated the use of scopolamine administered as an oral, intramuscular, or intravenous drug, alone or in combination with other antidepressants .

- The results indicated that scopolamine exerts antidepressant effects of varying intensity .

Pharmacology

Antidepressant Treatment

- Researchers have developed an efficient, fully synthetic method to produce Scopolamine .

- This method uses inexpensive materials and can be scaled up indefinitely .

- The synthetic production of Scopolamine decreases reliance on medicinal crops and increases availability, allowing for the exploration of other uses .

- Scopolamine is often used in neuroscience-related research to induce cognitive disorders in experimental models .

- It readily permeates the blood-brain barrier, making it a useful tool in this field .

- Derivatives of Scopolamine have found applications as antispasmodic drugs .

- These drugs are used to relieve spasm of smooth muscle, such as in the gastrointestinal tract .

Synthetic Production

Neuroscience Research

Antispasmodic Drugs

Motion Sickness Treatment

- Scopolamine is used in anesthesia to prevent nausea and vomiting .

- It is often administered intravenously during surgery .

- Despite the toxicity of plants in the nightshade family and the corkwood tree (which naturally produce Scopolamine), extracts have been used for centuries in herbal medicine .

- Scopolamine, atropine, and other derivatives from nightshades may be useful countermeasures for nerve agent exposure .

- Further research is being conducted to explore the use of these compounds and novel derivatives for nerve agent antidotes and other potential treatments .

- The development of a fully synthetic version of Scopolamine has potential applications in creating plant-based medicines in space and on earth .

- Scopolamine is used as a pharmaceutical active substance in the treatment of gastrointestinal, renal, and biliary spasms .

Anesthesia

Herbal Medicine

Potential Countermeasure for Nerve Agent Exposure

Space and Earth Medicine

Treatment of Gastrointestinal, Renal, and Biliary Spasms

Postoperative Nausea and Vomiting

properties

IUPAC Name |

6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGPURSNXMUDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC3CC1C(C2O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871682 | |

| Record name | 4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scopoline | |

CAS RN |

20811-63-6, 487-27-4 | |

| Record name | Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20811-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scopoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Scopoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

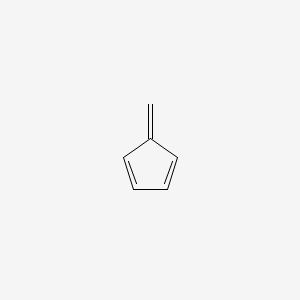

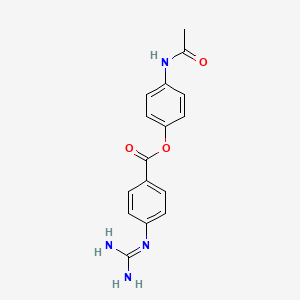

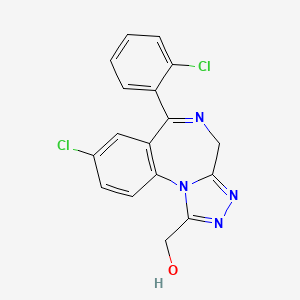

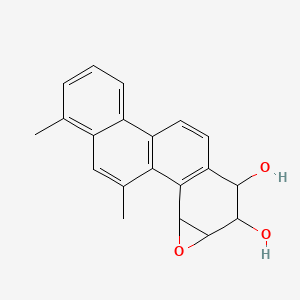

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)

![Methyl 2-[[8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]sulfanyl]acetate](/img/structure/B1219655.png)